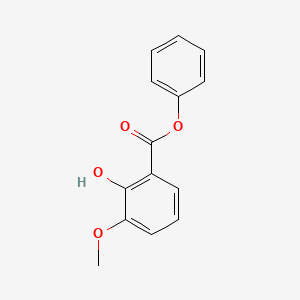
Phenyl 2-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid and is characterized by the presence of a phenyl ester group attached to a hydroxy-methoxy substituted benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipase enzymes can be used to facilitate the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Phenyl 2-hydroxy-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of phenyl 2-hydroxy-3-methoxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-methoxybenzoate: Similar structure but with a methyl ester group instead of a phenyl ester.
Ethyl 2-hydroxy-3-methoxybenzoate: Similar structure with an ethyl ester group.
2-Hydroxy-3-methoxybenzoic acid: The parent acid form without esterification.
Uniqueness
Phenyl 2-hydroxy-3-methoxybenzoate is unique due to its phenyl ester group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. This uniqueness makes it valuable in specific applications where the phenyl group enhances stability or reactivity .
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
phenyl 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C14H12O4/c1-17-12-9-5-8-11(13(12)15)14(16)18-10-6-3-2-4-7-10/h2-9,15H,1H3 |
InChI Key |
YKEAZOGAZWPICS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















